![molecular formula C18H21ClO B14428108 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol CAS No. 85911-55-3](/img/structure/B14428108.png)
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core substituted with a tert-butyl group, a methyl group, and a chlorine atom, making it a versatile molecule in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation of 4-tert-butylphenol with benzyl chloride, followed by chlorination and methylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, leading to the scavenging of free radicals and reduction of oxidative stress. The chlorine and tert-butyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the chlorine and methyl substitutions.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups and is used as an antioxidant.
4-tert-Butylcatechol: Features a catechol structure with a tert-butyl group.
Uniqueness
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the tert-butyl and methyl groups provide steric hindrance, influencing its overall stability and reactivity.
Eigenschaften
CAS-Nummer |
85911-55-3 |
|---|---|
Molekularformel |
C18H21ClO |
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
4-[(4-tert-butylphenyl)methyl]-2-chloro-6-methylphenol |
InChI |
InChI=1S/C18H21ClO/c1-12-9-14(11-16(19)17(12)20)10-13-5-7-15(8-6-13)18(2,3)4/h5-9,11,20H,10H2,1-4H3 |
InChI-Schlüssel |
XNZDVMUFXSBCOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)Cl)CC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



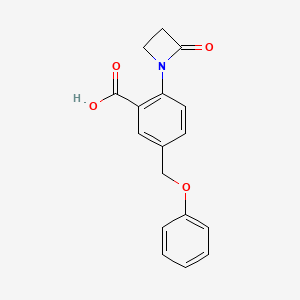
-lambda~5~-phosphane](/img/structure/B14428033.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
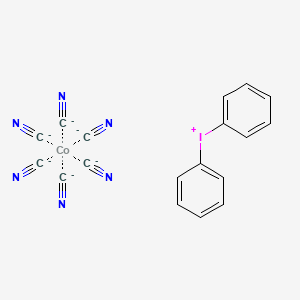
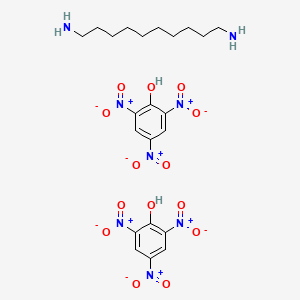
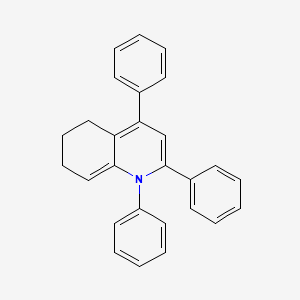

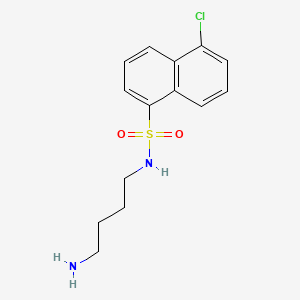
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


